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Compound of Interest

Compound Name: Co-Renitec

Cat. No.: B12757596 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical effectiveness of Co-Renitec (a

fixed-dose combination of enalapril and hydrochlorothiazide) across various patient

populations, supported by data from key clinical studies.

Executive Summary
Co-Renitec, a combination of an angiotensin-converting enzyme (ACE) inhibitor (enalapril) and

a thiazide diuretic (hydrochlorothiazide), is a widely utilized antihypertensive agent. This guide

synthesizes clinical trial data to evaluate its efficacy and safety in specific patient

demographics, including the elderly and individuals with diabetes mellitus, in comparison to

other antihypertensive therapies. The evidence indicates that the combination therapy offers

significant blood pressure reduction, often superior to monotherapy with either of its

components. Its effectiveness, however, can vary across different patient profiles when

compared to alternative treatments such as angiotensin II receptor blockers (ARBs) and

calcium channel blockers.
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The following tables summarize the quantitative data from clinical trials, offering a comparative

view of Co-Renitec's performance.

Table 1: Co-Renitec (Enalapril/Hydrochlorothiazide) vs. Monotherapy in Elderly Hypertensive

Patients
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Study/Patie
nt Group

Treatment
Arms

Baseline
Blood
Pressure
(mmHg)

End-of-
Study
Blood
Pressure
(mmHg)

Change in
Blood
Pressure
(mmHg)

Key
Findings

Elderly

Patients with

Essential or

Isolated

Systolic

Hypertension[

1]

Enalapril (10-

20 mg/day)
167/94 144/83 -23/-11

Both enalapril

and HCTZ

were effective

in lowering

blood

pressure in

the elderly.

Hydrochlorot

hiazide

(HCTZ)

(12.5-25

mg/day)

167/94 145/83 -22/-11

No significant

difference in

efficacy was

observed

between the

two

monotherapie

s at the end

of the study.

Elderly Male

Patients (≥65

years) with

Mild to

Moderate

Hypertension[

2]

Enalapril (10-

20 mg/day)
Not Specified

Significant

Reduction
Not Specified

Equivalent

proportions of

patients

responded to

enalapril and

HCTZ

monotherapy.

HCTZ (12.5-

25 mg/day)
Not Specified

Significant

Reduction
Not Specified

Combination

therapy was

most effective

in patients

who received

HCTZ prior to

enalapril.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/2485056/
https://pubmed.ncbi.nlm.nih.gov/2850904/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12757596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Co-Renitec vs. Other Antihypertensive Agents in Patients with Moderate to Severe

Hypertension
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Study/Patie
nt Group

Treatment
Arms

Baseline
Blood
Pressure
(mmHg)

Blood
Pressure
Reduction
(mmHg)

Percentage
of Patients
Reaching
Target BP
(DBP ≤ 90
mmHg)

Key
Findings

Patients with

Moderate to

Severe

Essential

Hypertension[

3]

Enalapril (20

mg) +

Placebo

171/107
-15/-10 (from

baseline)

33% (on

Enalapril

alone)

The addition

of

hydrochloroth

iazide

significantly

enhanced the

blood

pressure-

lowering

effect of

enalapril.

Enalapril (20

mg) + HCTZ

(12.5 mg)

Not Specified

-9.0/-6.9

(additional

reduction)

48%

The lower

dose of

hydrochloroth

iazide (12.5

mg) was as

effective as

the higher

dose (25 mg)

in

combination.

Enalapril (20

mg) + HCTZ

(25 mg)

Not Specified

-5.6/-6.3

(additional

reduction)

38%

Patients with

High-Risk

Hypertension[

4]

Fixed-Dose

Enalapril/HC

TZ (Enap NL

20)

Not Specified SBP: -17.3%,

DBP: -13%

Not Specified The fixed-

dose

combination

was more

effective than
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arbitrary

combinations

of two

antihypertens

ive

medications.

Arbitrary

Antihypertens

ive

Combinations

Not Specified
SBP: -10.3%,

DBP: -5.3%
Not Specified

Table 3: Co-Renitec (or its components) vs. Other Antihypertensive Agents in Hypertensive

Patients with Type 2 Diabetes
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Study/Patient
Group

Treatment
Arms

Baseline
Urinary
Albumin
Excretion
(UAE) (µ g/min
)

End-of-Study
UAE (µ g/min )

Key Findings

Hypertensive

Type 2 Diabetics

with Early

Nephropathy[5]

Losartan-based

regimen
64.1 41.5

Both losartan

and enalapril

significantly

reduced urinary

albumin

excretion.

Enalapril-based

regimen
73.9 33.5

The reduction in

UAE was related

to the decrease

in ambulatory

blood pressure.

Enalapril was

associated with a

higher incidence

of cough.

Hypertensive

Patients with

Type 2 Diabetes

and

Macroproteinuria

[6]

Enalapril (5mg) -

> Enalapril

(10mg)

Not Specified Not Specified

The dual

blockade of the

renin-angiotensin

system with

enalapril and

losartan provided

a greater

reduction in

proteinuria

compared to

increasing the

enalapril dose.

Enalapril (5mg) -

> Enalapril (5mg)

Not Specified Significant

Decrease

This suggests a

greater clinical

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/10916100/
https://pubmed.ncbi.nlm.nih.gov/16829707/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12757596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


+ Losartan

(50mg)

benefit for high-

risk patients with

hypertension and

advanced

diabetic

nephropathy.

Experimental Protocols
While specific, detailed protocols for each cited study are not fully available in the public

domain, the following represents a generalized methodology for a randomized, double-blind,

controlled clinical trial evaluating the efficacy and safety of Co-Renitec, based on the common

elements described in the referenced studies.[7][8][9]

1. Study Design: A multicenter, randomized, double-blind, parallel-group or crossover study

design is typically employed.

2. Patient Population:

Inclusion Criteria: Adult patients (aged 18 years or older) with a diagnosis of essential
hypertension (e.g., sitting diastolic blood pressure [DBP] between 95 and 115 mmHg) after a
placebo run-in period. Specific subgroups may be targeted, such as elderly patients (≥65
years) or patients with type 2 diabetes.
Exclusion Criteria: Secondary hypertension, severe renal or hepatic impairment, a history of
angioedema, pregnancy or lactation, and contraindications to ACE inhibitors or thiazide
diuretics.

3. Study Procedures:

Washout/Placebo Run-in Period: A 2- to 4-week single-blind placebo period is initiated to
establish a stable baseline blood pressure and ensure patient compliance.
Randomization: Eligible patients are randomly assigned to receive one of the study
treatments (e.g., Co-Renitec, enalapril monotherapy, hydrochlorothiazide monotherapy, or a
comparator drug).
Treatment Period: This phase typically lasts for 8 to 12 weeks. Doses may be titrated based
on blood pressure response at specified intervals (e.g., every 4 weeks).
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Blood Pressure Measurement: Seated trough cuff blood pressure (systolic and diastolic) is
measured at baseline and at regular intervals throughout the study using a standardized
mercury sphygmomanometer. Ambulatory blood pressure monitoring may also be used for a
more comprehensive assessment.
Safety Assessments: Adverse events are monitored and recorded at each visit. Laboratory
tests, including serum electrolytes (especially potassium), creatinine, and uric acid, are
performed at baseline and at the end of the treatment period.

4. Efficacy Endpoints:

Primary Endpoint: The mean change from baseline in seated diastolic blood pressure at the
end of the treatment period.
Secondary Endpoints: The mean change from baseline in seated systolic blood pressure, the
proportion of patients achieving a target blood pressure (e.g., DBP < 90 mmHg), and the
change in 24-hour ambulatory blood pressure.

5. Statistical Analysis: Appropriate statistical methods, such as analysis of covariance

(ANCOVA) or t-tests, are used to compare the treatment groups with respect to the primary and

secondary endpoints.

Mandatory Visualizations
Signaling Pathway
The primary mechanism of action of enalapril, a component of Co-Renitec, is the inhibition of

the Renin-Angiotensin-Aldosterone System (RAAS).

Caption: Mechanism of action of Co-Renitec via the RAAS pathway.

Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial investigating an

antihypertensive drug like Co-Renitec.
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Phase 1: Screening & Enrollment

Phase 2: Treatment

Phase 3: Data Analysis & Reporting

Patient Screening
(Inclusion/Exclusion Criteria)

Informed Consent

Placebo Run-in Period
(2-4 weeks)

Randomization

Treatment Arm A
(e.g., Co-Renitec)

Treatment Arm B
(e.g., Comparator Drug)

Dose Titration
(if applicable)

Follow-up Visits
(e.g., Weeks 4, 8, 12)

Data Collection
(BP, Adverse Events, Labs)

Statistical Analysis

Final Study Report

Click to download full resolution via product page

Caption: Generalized workflow of an antihypertensive clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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